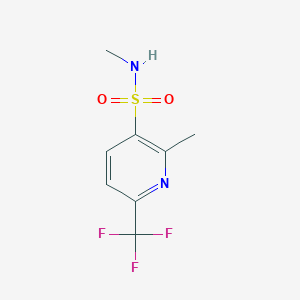

N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide

Übersicht

Beschreibung

“N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide” is a chemical compound that falls under the category of trifluoromethylpyridines . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of trifluoromethylpyridines involves various methodologies . A common method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Wissenschaftliche Forschungsanwendungen

Agrochemicals

N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide: is a key structural motif in the synthesis of active agrochemical ingredients. Its derivatives are primarily used for the protection of crops from pests. The introduction of the trifluoromethyl group into pyridines has led to the development of more than 20 new agrochemicals with ISO common names .

Pharmaceuticals

In the pharmaceutical industry, several products containing the trifluoromethylpyridine moiety have been approved for market use. This compound’s derivatives are undergoing clinical trials, indicating their potential in therapeutic applications. The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to their biological activities .

Veterinary Medicine

Similar to its use in human pharmaceuticals, trifluoromethylpyridine derivatives are also employed in veterinary medicine. Two veterinary products containing this moiety have been granted market approval, showcasing the compound’s versatility and importance in animal health .

Chemical Synthesis Intermediates

The compound serves as an intermediate in the synthesis of various chemical products. Its structural properties make it a valuable component in creating complex molecules for different chemical applications .

Pain Management Research

Research has indicated that derivatives of trifluoromethylpyridine can act as CGRP receptor antagonists, which are relevant in pain management, particularly in conditions like migraines where the meningeal blood vessels and dura are pain-sensitive .

Material Science

The incorporation of trifluoromethylpyridine derivatives in material science is an emerging field. The unique characteristics of these compounds can lead to the development of novel materials with specific desired properties .

Organic Electronics

The electronic properties of trifluoromethylpyridine derivatives make them candidates for use in organic electronics. Their potential in this field is being explored to develop new types of electronic devices .

Environmental Science

In environmental science, the study of trifluoromethylpyridine derivatives can lead to better understanding and development of compounds that are more environmentally friendly and sustainable for various applications .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Sulfonamide drugs are known to inhibit and replace para-aminobenzoic acid (paba) in the enzyme dihydropteroate synthetase, which is crucial for the production of folate .

Mode of Action

Based on the known action of sulfonamides, it can be inferred that this compound might inhibit the synthesis of folic acid in bacteria by competing with paba, thereby inhibiting bacterial growth .

Biochemical Pathways

As a potential sulfonamide, it may interfere with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .

Result of Action

Based on the known effects of sulfonamides, it can be inferred that this compound might inhibit bacterial growth by interfering with folic acid synthesis .

Eigenschaften

IUPAC Name |

N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2S/c1-5-6(16(14,15)12-2)3-4-7(13-5)8(9,10)11/h3-4,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUHBHPDGNWCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(F)(F)F)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2-dimethyl-6-(trifluoromethyl)pyridine-3-sulfonamide | |

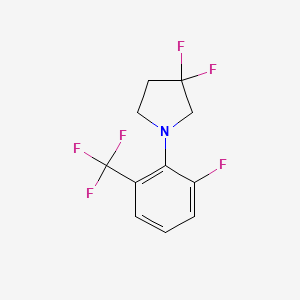

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

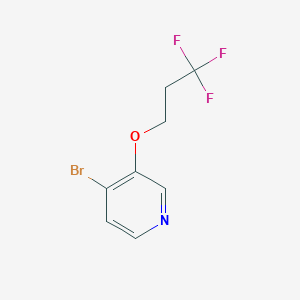

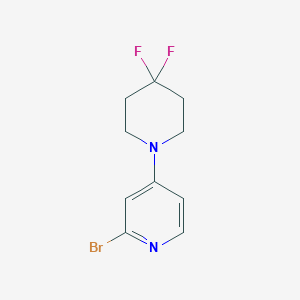

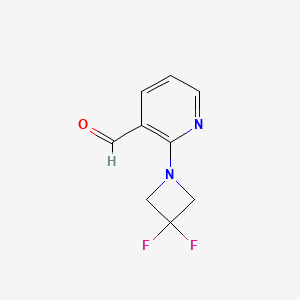

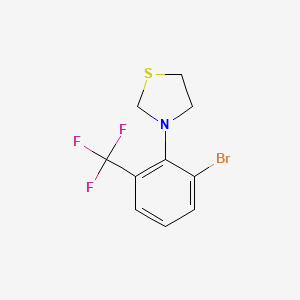

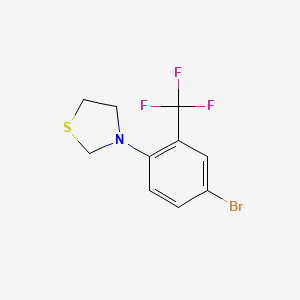

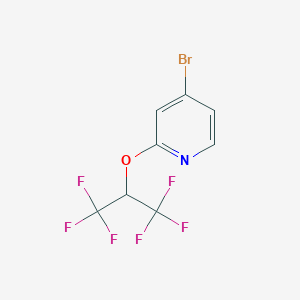

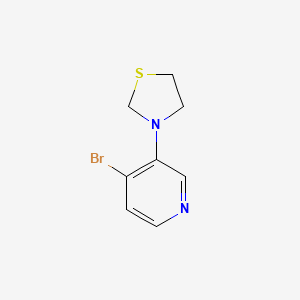

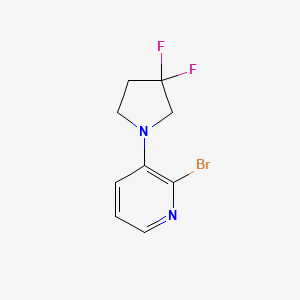

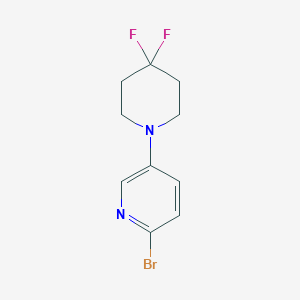

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Bromo-5-methylphenyl)formamido]acetamide](/img/structure/B1411707.png)